N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide
Übersicht
Beschreibung
N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and plays a significant role in the development and survival of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including B-cell malignancies and autoimmune disorders.
Wirkmechanismus
N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide works by inhibiting the activity of BTK, which is a crucial component of the B-cell receptor signaling pathway. BTK plays a key role in the development and survival of B-cells, and its aberrant activation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. By inhibiting BTK, N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide disrupts the B-cell receptor signaling pathway, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has been shown to have potent inhibitory activity against BTK, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has been shown to induce apoptosis in B-cell malignancies and to reduce the production of pro-inflammatory cytokines in autoimmune disorders. N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has also been shown to have a favorable safety profile, with minimal off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has several advantages for lab experiments, including its potent inhibitory activity against BTK and its favorable safety profile. N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, there are also limitations to the use of N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the development and application of N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide. One potential direction is the combination of N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide with other targeted therapies, such as PI3K inhibitors or anti-PD-1 antibodies, to enhance its efficacy in the treatment of B-cell malignancies and autoimmune disorders. Another potential direction is the development of N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide as a topical agent for the treatment of skin disorders, such as psoriasis and atopic dermatitis. Additionally, further research is needed to explore the potential of N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide in the treatment of other diseases, such as solid tumors and viral infections.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has demonstrated potent inhibitory activity against BTK and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-(3-cyano-4,5-diphenyl-2-furyl)-3-fluorobenzamide has also shown efficacy in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O2/c25-19-13-7-12-18(14-19)23(28)27-24-20(15-26)21(16-8-3-1-4-9-16)22(29-24)17-10-5-2-6-11-17/h1-14H,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDHIPKSFUVRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.